molecular formula C23H26FN5O3 B2660782 3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415539-36-3

3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2660782
CAS No.: 2415539-36-3
M. Wt: 439.491
InChI Key: IQJUQQVCPHZAJK-UHFFFAOYSA-N
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Description

3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves multiple steps:

    Formation of the Pyrimidinone Moiety: The pyrimidinone ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Quinazolinone Core Formation: The quinazolinone core can be synthesized through the cyclization of an anthranilic acid derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom on the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl groups results in the formation of alcohols.

    Substitution: Substitution of the fluorine atom can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways involving its molecular targets.

    Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. Generally, it could act by binding to an enzyme or receptor, thereby inhibiting its activity. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives: These compounds share the pyrimidinone moiety and may have similar biological activities.

    Quinazolinone derivatives: Compounds with a quinazolinone core are known for their diverse pharmacological properties.

Uniqueness

The unique combination of the quinazolinone core, piperidine ring, and pyrimidinone moiety in 3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one sets it apart from other compounds. This unique structure may confer distinct biological activities and pharmacological properties.

Properties

IUPAC Name

3-[[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-14-15(2)25-13-28(22(14)31)12-21(30)27-8-6-17(7-9-27)11-29-16(3)26-20-10-18(24)4-5-19(20)23(29)32/h4-5,10,13,17H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJUQQVCPHZAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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